molecular formula C23H23BrO5 B5132808 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione

5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B5132808
M. Wt: 459.3 g/mol
InChI Key: VCNXIJVSGNBAGJ-UHFFFAOYSA-N
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Description

5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBD, and it belongs to the family of dioxane-based compounds. In

Mechanism of Action

The mechanism of action of BBD is not fully understood, but studies have shown that it interacts with various cellular pathways and proteins. BBD has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BBD also induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
BBD has been shown to have various biochemical and physiological effects. Studies have shown that BBD can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BBD also induces oxidative stress in cancer cells, leading to cell death. BBD has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

BBD has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. BBD has also been shown to have low toxicity, making it safe for use in lab experiments. However, the limitations of BBD include its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BBD. One direction is to explore its potential as a cancer treatment. Studies have shown that BBD has potent anti-cancer properties, and further research can help to elucidate its mechanism of action and optimize its use as a cancer treatment.
Another direction for research is to explore its potential as a drug delivery system. BBD has been shown to be an effective carrier molecule, and further research can help to optimize its use as a drug delivery system.
Conclusion
In conclusion, 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex, and it has shown promising results in cancer research and drug delivery. BBD has several advantages for lab experiments, but it also has limitations. Future research can help to optimize its use in various applications and elucidate its mechanism of action.

Synthesis Methods

The synthesis of BBD involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-bromo-4-(benzyloxy)benzaldehyde, which is then reacted with 2-butyl-2-methyl-1,3-propanediol to form 5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

BBD has shown promising results in various scientific research applications. One of the most significant applications of BBD is in the field of cancer research. Studies have shown that BBD has potent anti-cancer properties and can inhibit the growth of cancer cells. BBD has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
BBD has also shown potential in the field of drug delivery. Studies have shown that BBD can be used as a carrier molecule to deliver drugs to specific target sites in the body. This can improve the efficacy of drugs and reduce their side effects.

properties

IUPAC Name

5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrO5/c1-3-4-12-23(2)28-21(25)18(22(26)29-23)13-17-10-11-20(19(24)14-17)27-15-16-8-6-5-7-9-16/h5-11,13-14H,3-4,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNXIJVSGNBAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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